molecular formula C8H8N4S2 B13200913 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13200913
M. Wt: 224.3 g/mol
InChI Key: PUHUILHKEYAUGB-UHFFFAOYSA-N
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Description

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthiophene-3-carboxylic acid with thiourea and ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The triazine ring can interact with nucleic acids, potentially affecting gene expression or DNA replication. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-ol
  • 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-sulfide

Uniqueness

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both an amino group and a thiol group on the triazine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications. The methylthiophenyl group also imparts specific electronic and steric properties, further enhancing its utility in research and industry.

Properties

Molecular Formula

C8H8N4S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-amino-6-(5-methylthiophen-3-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C8H8N4S2/c1-4-2-5(3-14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13)

InChI Key

PUHUILHKEYAUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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